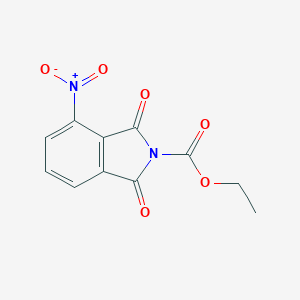![molecular formula C19H14N2O5 B067810 Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate CAS No. 169038-53-3](/img/structure/B67810.png)
Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate, also known as C-1311, is a synthetic compound that has gained attention in recent years due to its potential in treating cancer. C-1311 belongs to the indoloquinazoline family of compounds and has been found to exhibit significant anticancer activity in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate binds to the DNA-topoisomerase II complex, leading to the formation of a stable complex that prevents the enzyme from functioning properly. This results in the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer activity, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can contribute to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate. Another area of interest is the investigation of the potential synergistic effects of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate with other anticancer agents. In addition, further studies are needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in vivo. Finally, the potential of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders should be explored.
Conclusion:
In conclusion, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is a promising candidate for cancer therapy due to its potent anticancer activity and minimal toxicity in normal cells. The synthesis method of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is well-established, and its mechanism of action has been extensively studied. Further research is needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in vivo, as well as to explore its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to obtain Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in high yield. The purity of the compound is confirmed using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines such as breast, lung, colon, prostate, and ovarian cancer. Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
169038-53-3 |
|---|---|
Nombre del producto |
Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate |
Fórmula molecular |
C19H14N2O5 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate |
InChI |
InChI=1S/C19H14N2O5/c1-3-26-19(24)10-7-8-13-12(9-10)16(22)17-20-15-11(18(23)21(13)17)5-4-6-14(15)25-2/h4-9H,3H2,1-2H3 |
Clave InChI |
VWWZWPCRIMWBSR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
Sinónimos |
Indolo[2,1-b]quinazoline-8-carboxylic acid, 6,12-dihydro-4-methoxy-6,12-dioxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)







![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)

